2-Bromo-1,1,2-trifluoroethyl ethyl ether
Overview
Description
2-Bromo-1,1,2-trifluoroethyl ethyl ether: is an organic compound with the molecular formula C4H6BrF3O and a molecular weight of 206.99 g/mol . This compound is characterized by the presence of bromine, fluorine, and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,2-trifluoroethyl ethyl ether typically involves the reaction of 2-bromo-1,1,2-trifluoroethanol with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1,2-trifluoroethyl ethyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.
Major Products Formed:
Nucleophilic substitution: Formation of 1,1,2-trifluoroethyl ethyl ether derivatives.
Oxidation: Formation of 2-bromo-1,1,2-trifluoroacetaldehyde or 2-bromo-1,1,2-trifluoroacetic acid.
Reduction: Formation of 1,1,2-trifluoroethyl ethyl ether.
Scientific Research Applications
2-Bromo-1,1,2-trifluoroethyl ethyl ether has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,2-trifluoroethyl ethyl ether involves its ability to participate in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles, leading to the formation of various derivatives . The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Bromo-1,1,1-trifluoroethane
- 1-Bromo-2,2,2-trifluoroethane
- 2-Bromo-1,2,2-trifluoroethyl trifluoromethyl ether
Comparison: 2-Bromo-1,1,2-trifluoroethyl ethyl ether is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct reactivity and stability compared to similar compounds. The ether linkage in its structure also differentiates it from other bromofluoroalkanes, providing additional versatility in chemical reactions .
Properties
IUPAC Name |
2-bromo-1-ethoxy-1,1,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNFRVXKGJVWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958975 | |
Record name | 2-Bromo-1-ethoxy-1,1,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-78-9 | |
Record name | 2-Bromo-1,1,2-trifluoroethyl ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-ethoxy-1,1,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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